molecular formula C20H22 B1279338 7-(4-Tert-butylphenyl)-2-methyl-1H-indene CAS No. 245653-52-5

7-(4-Tert-butylphenyl)-2-methyl-1H-indene

Cat. No. B1279338
M. Wt: 262.4 g/mol
InChI Key: PTXKTRAWAVSZKX-UHFFFAOYSA-N
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Description

The compound "7-(4-Tert-butylphenyl)-2-methyl-1H-indene" is not directly studied in the provided papers. However, the papers do discuss various tert-butylphenyl compounds and their properties, which can provide insights into the behavior of similar compounds. For instance, the copolymerization of propylene with a tert-butylphenyl monomer demonstrates the potential for creating materials with high thermooxidative stability . The study of tert-butyldiphenylsilanes reveals the impact of functional groups on molecular structure and intermolecular interactions . Additionally, the crystal structure and DFT study of a tert-butylphenyl compound provide information on molecular geometry and electronic properties .

Synthesis Analysis

The synthesis of tert-butylphenyl compounds is not explicitly detailed in the provided papers. However, the preparation of tert-butyldiphenylsilanes with different functional groups suggests a versatile approach to synthesizing tert-butylphenyl derivatives . The generation of tert-butylphenylmethylene from a precursor and its subsequent reactions also indicates a method for creating tert-butylphenyl structures .

Molecular Structure Analysis

The molecular structure of tert-butylphenyl compounds is influenced by the presence of the tert-butyl group and its interactions with other parts of the molecule. For example, the tert-butyl group can affect the crystal packing and intermolecular interactions in tert-butyldiphenylsilanes . The dihedral angles and bond lengths in tert-butylphenyl compounds can be significantly different from those in unstrained compounds, as seen in the study of a highly strained hydrocarbon with tert-butyl groups .

Chemical Reactions Analysis

The reactivity of tert-butylphenyl compounds can vary depending on the specific structure and substituents. The experimental and computational study of tert-butylphenylmethylene shows that it can undergo C-H and C-C insertion reactions, with a preference for C-H insertion . This indicates that tert-butylphenyl compounds can participate in various chemical transformations.

Physical and Chemical Properties Analysis

Tert-butylphenyl compounds exhibit a range of physical and chemical properties. The copolymerization of a tert-butylphenyl monomer with propylene results in materials with notable thermooxidative stability . The crystal structure analysis of tert-butylphenyl compounds reveals details about their solid-state properties, such as hydrogen bonding patterns and crystal packing , , . The electronic spectra and DFT calculations provide insights into the electronic properties of these compounds .

Scientific Research Applications

Solar Cell Technology

  • Ternary Blend Polymer Solar Cells : 7-(4-Tert-butylphenyl)-2-methyl-1H-indene derivatives, specifically Indene-C60 bisadduct (ICBA), have been used as electron-cascade acceptor materials in ternary blend polymer solar cells. These materials improve the open-circuit voltage and power conversion efficiency due to their higher lowest unoccupied molecular orbital (LUMO) energy levels compared to other materials (Cheng, Li, & Zhan, 2014).

Chemistry and Material Science

  • Synthesis and Stereochemistry of Derivatives : The synthesis and structural analysis of various 7-(4-Tert-butylphenyl)-2-methyl-1H-indene derivatives have been explored. These studies include examining the solid-state structures, stereochemistry, and bonding characteristics of these compounds (Turner et al., 2003).
  • Synthesis of Heterocycles : Research has been conducted on synthesizing 1H-[1,2,4]triphospholes using derivatives of 7-(4-Tert-butylphenyl)-2-methyl-1H-indene. These compounds exhibit planar and sterically unhindered phosphorus atoms, indicating aromaticity. They have potential applications in creating novel C2P3S4 folded heterocycles (Ionkin et al., 2008).

Catalysis and Polymerization

  • Catalytic Synthesis of Indenes : Research includes the development of catalytic strategies for synthesizing substituted 1H-indenes. This involves the utilization of Co(III) carbene radical intermediates, offering a practical method for constructing functionalized 1H-indene derivatives (Das et al., 2016).
  • Zirconium Bis-indenyl ansa-Complexes : The synthesis and characterization of zirconium bis-indenyl ansa-complexes have been investigated. These complexes, derived from 7-(4-Tert-butylphenyl)-2-methyl-1H-indene, exhibit improved catalytic performance in polymerization and copolymerization of alkenes (Nifant’ev et al., 2012).

Safety And Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound . As with any chemical, handling should be done with appropriate safety measures to prevent exposure and environmental release .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity . It could be of interest in materials science, pharmaceutical research, or other fields .

properties

IUPAC Name

7-(4-tert-butylphenyl)-2-methyl-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22/c1-14-12-16-6-5-7-18(19(16)13-14)15-8-10-17(11-9-15)20(2,3)4/h5-12H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXKTRAWAVSZKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C1)C(=CC=C2)C3=CC=C(C=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00438642
Record name 7-(4-tert-Butylphenyl)-2-methyl-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-Tert-butylphenyl)-2-methyl-1H-indene

CAS RN

245653-52-5
Record name 2-Methyl-7-(4-tert-butylphenyl)-1H-indene
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(4-tert-Butylphenyl)-2-methyl-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-7-(4'-tert-butylphenyl)indene
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